Hydrochloride Salt vs. Free Base: Hydrophilicity and H-Bond Donor Capability
The hydrochloride salt (CAS 132807-31-9) differs from the free base (CAS 127590-90-3) in two quantifiable molecular descriptors directly relevant to formulation and reaction design. First, the hydrochloride salt possesses one hydrogen bond donor (the pyridinium N–H⁺), whereas the free base has zero H-bond donors . Second, calculated topological polar surface area (TPSA) is 22.1 Ų for the free base; protonation in the salt form elevates the effective polar surface area, enhancing aqueous solvation . While class-level data for 2-chloromethylpyridine hydrochloride indicates water solubility ≥10 g/100 mL at 22°C , the free base of the benzyloxy-substituted analog is an oil with negligible water solubility, making the hydrochloride the preferred form for aqueous-phase reactions, biochemical assays, and preparative HPLC purification.
TPSA enhancement upon protonation
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (pyridinium N–H⁺ of hydrochloride salt) |
| Comparator Or Baseline | Free base (CAS 127590-90-3): HBD = 0 |
| Quantified Difference | Δ HBD = +1 (salt introduces hydrogen bond donor capability absent in free base) |
| Conditions | Calculated molecular property (Chem960 computational data); class-level aqueous solubility inference from 2-chloromethylpyridine hydrochloride (≥10 g/100 mL at 22°C) |
Why This Matters
The presence of a hydrogen bond donor in the hydrochloride directly enables aqueous solubility and influences crystal packing, drying characteristics, and compatibility with protic solvent systems in multi-step synthesis—factors that the free base cannot provide without additional formulation.
